N-(5-Amino-2-fluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as NAF-2-IPMPA, is an organofluorine compound that has been used in a variety of scientific research applications. This compound has been used for a number of purposes including synthesis, mechanism of action, biochemical and physiological effects, and more.
Scientific Research Applications
Radioligand Synthesis and Evaluation : A study by Zhang et al. (2005) synthesized N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide as a potent ligand for peripheral benzodiazepine receptor (PBR). The research focused on developing a radioligand for PBR with a slower metabolic rate than non-deuterated analogues.
Antibacterial and Antifungal Activities : Dahiya et al. (2006) investigated a series of 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides for their antibacterial and antifungal activities. They found that some compounds exhibited potent activity against pathogens like Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans [Dahiya, Pathak, & Bhatt, 2006].
Herbicidal Activity : Wu et al. (2011) designed and synthesized a series of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, demonstrating significant herbicidal activities against dicotyledonous weeds [Wu et al., 2011].
Oligoribonucleotide Synthesis : The work of Beijer et al. (1990) described the synthesis of oligoribonucleotides with selected 2'-O-methylation using a protecting group similar in structure to N-(5-Amino-2-fluorophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. This research contributes to the study of RNA biochemistry [Beijer et al., 1990].
Hydrogen Bond Studies : Romero and Angela Margarita (2008) synthesized N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides and investigated their hydrogen bonding behavior, contributing to the understanding of molecular interactions in similar compounds [Romero & Angela Margarita, 2008].
Antimalarial Activity : Werbel et al. (1986) researched the antimalarial activity of compounds similar in structure to this compound. They found correlations between antimalarial potency and structural features of these compounds [Werbel et al., 1986].
Phenolic Derivative Action : Dinis, Maderia, and Almeida (1994) studied the action of phenolic derivatives as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. Their research provides insights into the antioxidant properties of compounds structurally related to this compound [Dinis, Maderia, & Almeida, 1994].
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)21-16-9-13(20)5-7-15(16)19/h4-9,11H,10,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEJSJOHGJZSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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